REACTION_CXSMILES
|
O1CCCC1.C(O)C.[N+](C1C=CC(C([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:24][O:25][N+:26]([O-:28])=[O:27])=O)=CC=1)([O-])=O.[OH-].[Na+]>C(=O)(O)[O-].[Na+]>[N+:26]([O-:28])([O:25][CH2:24][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:22][CH2:21][CH2:20][CH2:19][OH:18])=[O:27] |f:0.1,3.4,5.6|
|
Name
|
tetrahydrofuran ethanol
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C(C)O
|
Name
|
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×25 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1CCCC1.C(O)C.[N+](C1C=CC(C([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:24][O:25][N+:26]([O-:28])=[O:27])=O)=CC=1)([O-])=O.[OH-].[Na+]>C(=O)(O)[O-].[Na+]>[N+:26]([O-:28])([O:25][CH2:24][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:22][CH2:21][CH2:20][CH2:19][OH:18])=[O:27] |f:0.1,3.4,5.6|
|
Name
|
tetrahydrofuran ethanol
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C(C)O
|
Name
|
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×25 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1CCCC1.C(O)C.[N+](C1C=CC(C([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:24][O:25][N+:26]([O-:28])=[O:27])=O)=CC=1)([O-])=O.[OH-].[Na+]>C(=O)(O)[O-].[Na+]>[N+:26]([O-:28])([O:25][CH2:24][CH:23]([O:29][N+:30]([O-:32])=[O:31])[CH2:22][CH2:21][CH2:20][CH2:19][OH:18])=[O:27] |f:0.1,3.4,5.6|
|
Name
|
tetrahydrofuran ethanol
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.C(C)O
|
Name
|
5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×25 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)(OCC(CCCCO)O[N+](=O)[O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |